纤维黄酮
描述
科学研究应用
Chemistry: Used as a tool compound to study the FLAP pathway and leukotriene biosynthesis.
Biology: Investigated for its role in modulating inflammatory responses and immune function.
作用机制
Target of Action
Fiboflapon primarily targets the 5-Lipoxygenase Activating Protein (FLAP) . FLAP is a crucial component in the leukotriene pathway, which is a complex signaling process that controls biological processes such as inflammation and immunity .
Mode of Action
Fiboflapon interacts with its target, FLAP, by binding to it and inhibiting the synthesis of leukotrienes . Leukotrienes are compounds that cause inflammation. By inhibiting their synthesis, Fiboflapon helps to reduce inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Fiboflapon is the leukotriene pathway . This pathway plays a significant role in controlling biological processes such as inflammation and immunity. Overproduction of leukotrienes can exacerbate inflammatory diseases . By inhibiting FLAP, Fiboflapon reduces the production of leukotrienes, thereby mitigating inflammation .
Result of Action
The primary result of Fiboflapon’s action is the reduction of inflammation. By inhibiting the synthesis of leukotrienes, Fiboflapon helps to mitigate the inflammation that can exacerbate certain diseases .
Action Environment
The action, efficacy, and stability of Fiboflapon, like many other drugs, can be influenced by various environmental factors . These can include both internal factors, such as the individual’s metabolic state, and external factors, such as exposure to other chemicals . Understanding these influences is crucial for optimizing the use of Fiboflapon and similar drugs.
生化分析
Biochemical Properties
Fiboflapon plays a significant role in biochemical reactions, particularly as a FLAP inhibitor . FLAP is a key component in the leukotriene pathway, a complex signaling process that controls biological processes such as inflammation and immunity . By binding to FLAP, Fiboflapon inhibits the synthesis of leukotrienes, which are known to cause inflammation .
Cellular Effects
Fiboflapon exerts various effects on different types of cells. It has been shown to inhibit the production of leukotrienes in human blood, with an IC50 of 76 nM . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fiboflapon involves its interaction with FLAP. Fiboflapon binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It also shows prolonged pharmacological effects in rodent bronchoalveolar lavage (BAL) models .
Dosage Effects in Animal Models
In animal models, oral administration of Fiboflapon (1 mg/kg) can sustainably inhibit the biosynthesis of LTB4 in whole blood, with an inhibition rate of >90% lasting up to 12 hours . The EC50 is approximately 7 nM .
Metabolic Pathways
Fiboflapon is involved in the leukotriene pathway, a complex signaling process that controls biological processes such as inflammation and immunity . It interacts with FLAP, a key component of this pathway, to inhibit the synthesis of leukotrienes .
Transport and Distribution
Given its role as a FLAP inhibitor, it is likely that it interacts with specific transporters or binding proteins within the cell .
Subcellular Localization
Given its role in the leukotriene pathway, it is likely localized to areas of the cell where this pathway is active .
准备方法
Synthetic Routes and Reaction Conditions
Fiboflapon can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring system.
Introduction of substituents: Various substituents are introduced onto the indole core through reactions such as alkylation, acylation, and sulfonation.
Final coupling: The final step involves coupling the indole derivative with a pyridine moiety to form Fiboflapon.
Industrial Production Methods
Industrial production of Fiboflapon involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process is typically carried out in batch reactors, followed by purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions
Fiboflapon undergoes various chemical reactions, including:
Oxidation: Fiboflapon can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Fiboflapon to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Fiboflapon .
相似化合物的比较
Fiboflapon is unique among FLAP inhibitors due to its high potency and oral bioavailability. Similar compounds include:
MK-886: Another FLAP inhibitor with moderate potency.
Diflapolin: A dual FLAP and soluble epoxide hydrolase inhibitor with high target selectivity.
Quiflapon: A selective FLAP inhibitor with effective leukotriene biosynthesis inhibition.
Fiboflapon stands out due to its superior pharmacokinetic properties and prolonged pharmacological effects .
属性
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQGDHBGRSTTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239496 | |
Record name | Fiboflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
FLAP (5-Lipoxygenase Activating Protein) is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Excessive production of leukotrienes exacerbates inflammatory diseases, such as asthma; the FLAP gene has also been linked to a significant increase in the risk of myocardial infarction and stroke. AM803 binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation. [Amira Pharmaceuticals Website] | |
Record name | Fiboflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936350-00-4 | |
Record name | Fiboflapon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fiboflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fiboflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIBOFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The study mentions fiboflapon as a potential drug target for acquired lymphedema due to its interaction with the ALOX5AP gene. Can you elaborate on how fiboflapon interacts with ALOX5AP and its downstream effects?
A: Unfortunately, the specific mechanism of action by which fiboflapon interacts with ALOX5AP and its downstream effects are not elaborated on within the provided research abstract. [] Further research is needed to fully understand this interaction and its implications for acquired lymphedema treatment.
Q2: What is known about the structure and characteristics of fiboflapon?
A: The provided research abstract does not offer detailed information on the structural characterization of fiboflapon, including its molecular formula, weight, or spectroscopic data. [] Additional research in chemical databases and literature is necessary to obtain this information.
Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of fiboflapon in treating acquired lymphedema?
A: The research identifies fiboflapon as a potential drug target based on its gene interaction, but does not mention any in vitro or in vivo studies evaluating its efficacy in treating acquired lymphedema. [] Preclinical studies are necessary to investigate its potential therapeutic benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。